molecular formula C10H13BrFNO2S B2430842 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide CAS No. 1055995-87-3

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide

Cat. No.: B2430842
CAS No.: 1055995-87-3
M. Wt: 310.18
InChI Key: JEFFMFZCMMUXTG-UHFFFAOYSA-N
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Description

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a sulfonamide group attached to a benzene ring. It has diverse applications in medicinal and industrial fields.

Properties

IUPAC Name

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFNO2S/c1-3-13(4-2)16(14,15)10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFFMFZCMMUXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide involves multiple steps of organic synthesis reactionsThe reaction conditions often require precise control to ensure high purity and good yield of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide can be compared with other similar compounds, such as:

    4-bromo-2-fluorobenzenesulfonamide: This compound lacks the diethyl groups, which may affect its chemical properties and applications.

    4-bromo-N,N-dimethyl-2-fluorobenzenesulfonamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

Overview

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by the presence of bromine and fluorine substituents, which may influence its interaction with biological targets. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cellular pathways. It may exert effects by:

  • Inhibiting Enzymatic Activity : The compound can bind to enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.
  • Modulating Receptor Activity : It may interact with various receptors, influencing signaling pathways that regulate cell growth and proliferation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Growth Inhibition : In vitro tests demonstrated that this compound inhibits the growth of pancreatic cancer cells (UM16) with an IC50 value of 0.58 μM . Notably, its R-enantiomer showed significantly higher potency (IC50 = 0.31 μM ) compared to the S-enantiomer (IC50 = 9.47 μM ) .
  • Mitochondrial Function Disruption : The R-enantiomer was found to deplete ATP production in MIA PaCa-2 cells under conditions that force reliance on oxidative phosphorylation, indicating a potential mechanism for its anticancer effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies suggest that this compound exhibits activity against various bacterial strains, although specific mechanisms remain to be elucidated .

Research Findings and Case Studies

A selection of relevant studies illustrates the biological activity and potential applications of this compound:

StudyFindingsIC50 Values
Inhibition of UM16 pancreatic cancer cells0.58 μM (racemic), 0.31 μM (R-enantiomer), 9.47 μM (S-enantiomer)
Antimicrobial screening against bacterial strainsSpecific values not disclosed
Mechanistic insights into enzyme inhibitionDetailed enzymatic pathways under investigation

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